molecular formula C31H24Cl2N2S B2386598 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-44-6

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2386598
CAS No.: 303985-44-6
M. Wt: 527.51
InChI Key: RGJDKYZWAHKPOH-KMUHKHSISA-N
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Description

Preparation Methods

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the 3,4-Dichlorobenzylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol compound under basic conditions to form the 3,4-dichlorobenzylsulfanyl intermediate.

    Styryl group introduction:

    Nicotinonitrile core formation: The final step involves the formation of the nicotinonitrile core through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines or the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents such as sodium azide or thiolates to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:

    Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in synthetic methodologies and reaction mechanisms.

    Biology: In biological research, this compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: In the medical field, researchers are interested in the therapeutic potential of this compound, particularly its potential as an antimicrobial or anticancer agent.

    Industry: Industrial applications include its use as a precursor for the synthesis of more complex molecules or as a component in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-distyrylnicotinonitrile: This compound lacks the methyl groups on the styryl moieties, which may affect its reactivity and biological activity.

    2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methoxystyryl)nicotinonitrile: The presence of methoxy groups instead of methyl groups can lead to different electronic and steric effects, influencing the compound’s properties.

    2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-chlorostyryl)nicotinonitrile:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJDKYZWAHKPOH-KMUHKHSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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